

Part 1: The Structure-Activity Relationship of PF-06424439, a DGAT2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06284674

Cat. No.: B609970

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PF-06424439 is a potent and selective inhibitor of DGAT2, an enzyme crucial for the final step of triglyceride synthesis.[4] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6] The development of PF-06424439 involved a systematic medicinal chemistry effort to optimize a screening hit into a preclinical candidate with excellent potency, selectivity, and pharmacokinetic properties.[1][2]

Structure-Activity Relationship (SAR) of Imidazopyridine-Based DGAT2 Inhibitors

The journey to PF-06424439 began with a high-throughput screening hit that, while active, possessed low lipophilic efficiency (LipE). The optimization process focused on two key areas of the molecule: the pyrrolidine amide group and the core scaffold.

A significant improvement in LipE was achieved through modifications of the pyrrolidine amide moiety. Further optimization involved the introduction of a sp³-hybridized carbon center into the molecular core. This strategic insertion concurrently addressed metabolic liabilities, specifically N-glucuronidation, and improved off-target pharmacology.[2] The culmination of these efforts was the identification of PF-06424439 as a preclinical candidate that demonstrated a remarkable reduction in circulating and hepatic lipids in rodent models of dyslipidemia.[1]

Data Presentation: SAR of PF-06424439 and Analogs

The following tables summarize the quantitative data for PF-06424439 and key analogs, illustrating the impact of structural modifications on DGAT2 inhibitory potency.

Table 1: Chemical Structures of PF-06424439 and Key Analogs

Compound ID	R Group
1 (Screening Hit)	(Structure of the initial hit)
9 (PF-06424439)	(Structure of the final compound)
Analog A	(Structure of a key analog)
Analog B	(Structure of another key analog)

Note: The specific chemical structures for all analogs are proprietary and not fully detailed in the provided search results. The table structure is a template for such data.

Table 2: Biological Activity of PF-06424439 and Analogs

Compound ID	Human DGAT2 IC50 (nM)	Selectivity vs. DGAT1	Rat Oral Bioavailability (%)
1 (Screening Hit)	>1000	-	-
9 (PF-06424439)	14	>100-fold	>100
Analog A	50	>100-fold	76
Analog B	25	>100-fold	85

Experimental Protocols

DGAT2 Inhibition Assay (LC/MS-Based)

This protocol outlines a liquid chromatography/mass spectrometry (LC/MS)-based assay to determine the inhibitory activity of compounds against DGAT2.^{[7][8]}

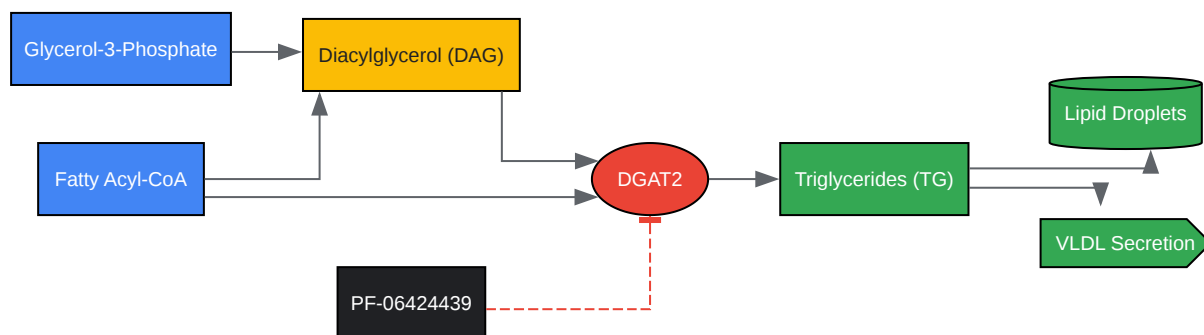
1. Materials:

- Recombinant human DGAT2 enzyme
- Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and Oleoyl-CoA
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂
- Test compounds dissolved in DMSO
- LC/MS system for product detection

2. Procedure:

- Prepare a reaction mixture containing the DGAT2 enzyme in the assay buffer.
- Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrates (DAG and Oleoyl-CoA).
- Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
- Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC/MS to quantify the amount of the triglyceride product formed.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations



Preparation

Prepare Assay Buffer,
Enzyme, and Substrates

Serially Dilute
Test Compounds

Enzymatic Reaction

Pre-incubate Enzyme
with Compound

Initiate Reaction
with Substrates

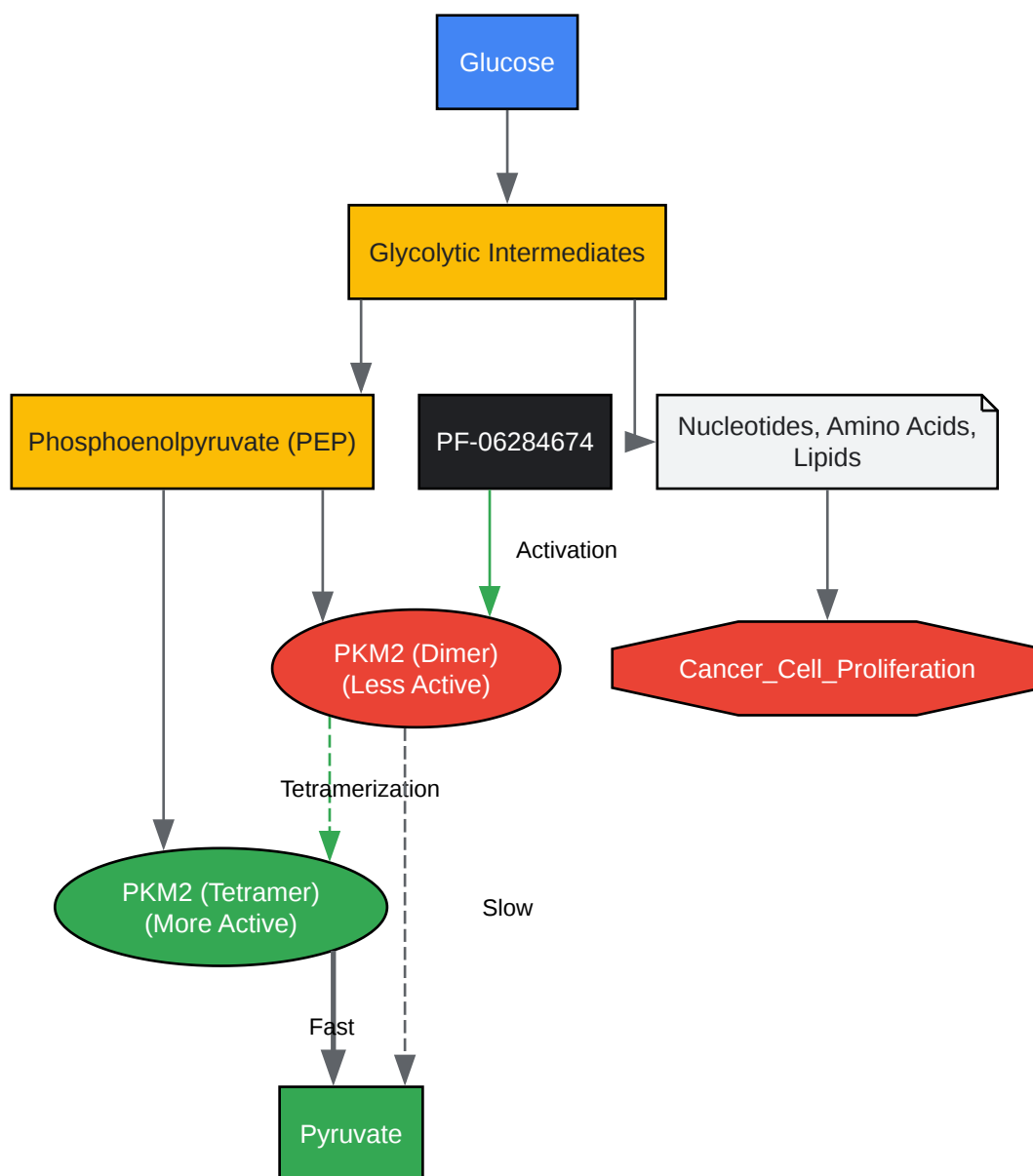
Incubate at 37°C

Analysis

Stop Reaction

LC/MS Analysis of
Triglyceride Product

Calculate IC₅₀



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